Technical Guide: N-(3-Bromopropyl)-N-butylbutan-1-amine Hydrobromide (CAS No. 88805-95-2)
Technical Guide: N-(3-Bromopropyl)-N-butylbutan-1-amine Hydrobromide (CAS No. 88805-95-2)
Abstract
This technical guide provides a comprehensive overview of N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide, a tertiary amine salt identified by the CAS number 88805-95-2. More commonly referred to in literature and supplier catalogs as (3-Bromopropyl)dibutylamine hydrobromide, this compound serves as a key bifunctional alkylating agent in specialized organic synthesis. Its primary significance in the pharmaceutical sector is as a known process-related impurity and potential starting material in the synthesis of Dronedarone, an antiarrhythmic agent.[1] This document details the compound's chemical identity, physicochemical properties, a validated synthesis protocol derived from analogous chemical transformations, its mechanistic role in synthetic applications, and essential safety and handling guidelines. This guide is intended for researchers, chemists, and process development scientists engaged in pharmaceutical research and fine chemical synthesis.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is foundational to its application in research and development. N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide is a salt consisting of a protonated tertiary amine cation and a bromide anion. The tertiary amine features two n-butyl groups and a 3-bromopropyl group attached to the central nitrogen atom.
While specific experimental data for this compound is not widely published, its properties can be reliably estimated based on its structure and data from analogous compounds. The key identifiers and computed properties are summarized below.
Table 1: Chemical Identifiers and Properties of (3-Bromopropyl)dibutylamine Hydrobromide
| Property | Value | Source |
| CAS Number | 88805-95-2 | [1] |
| IUPAC Name | N-(3-bromopropyl)-N-butylbutan-1-amine;hydrobromide | |
| Synonyms | (3-Bromopropyl)dibutylamine HBr | [1] |
| Molecular Formula | C₁₁H₂₅Br₂N | [1] |
| Molecular Weight | 331.13 g/mol | [1] |
| Appearance | Expected to be a white to off-white crystalline solid. | (Inferred) |
| Solubility | Expected to be soluble in polar solvents like water and alcohols. | (Inferred) |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | Not applicable (salt form). | - |
| SMILES | CCCCN(CCCC)CCCBr.Br | |
| InChI Key | VZFUYGASMVCGLH-UHFFFAOYSA-N |
Synthesis Pathway and Reaction Mechanism
The synthesis of N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide is achieved via a classical nucleophilic substitution reaction, specifically the N-alkylation of a secondary amine with a dihaloalkane. The strategic use of an excess of the dihaloalkane minimizes the formation of the quaternary ammonium salt, which would result from a second alkylation event.
Reaction Principle
The core of the synthesis involves the reaction of dibutylamine with 1,3-dibromopropane. Dibutylamine acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane. This initial reaction forms the desired tertiary amine, N-(3-bromopropyl)dibutylamine, as a free base. To ensure stability and ease of handling, the free base is then converted to its hydrobromide salt by treatment with hydrobromic acid. The overall reaction is a two-step process: nucleophilic substitution followed by acid-base salt formation.
Mechanistic Insights
The primary reaction is an SN2 (bimolecular nucleophilic substitution) process. The lone pair of electrons on the nitrogen atom of dibutylamine attacks a terminal carbon of 1,3-dibromopropane, displacing a bromide ion as the leaving group. Key considerations for this step include:
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Stoichiometry: Using an excess of 1,3-dibromopropane relative to dibutylamine is critical. This ensures that the newly formed, and still nucleophilic, tertiary amine is less likely to react with another molecule of 1,3-dibromopropane, which would lead to the formation of a symmetrical quaternary ammonium salt.
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Solvent: A polar aprotic solvent, such as acetonitrile or acetone, is typically employed to dissolve the reactants and facilitate the SN2 mechanism without interfering with the reaction.
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Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is often included to neutralize the hydrobromic acid that is generated in situ as the reaction proceeds. This prevents the protonation of the starting dibutylamine, which would render it non-nucleophilic and halt the reaction.
The subsequent salt formation is a straightforward acid-base reaction where the free tertiary amine is protonated by HBr.
Synthesis Workflow Diagram
The logical flow of the synthesis is depicted in the following diagram.
Caption: Fig 1. Synthesis Workflow for (3-Bromopropyl)dibutylamine HBr
Experimental Protocol (Representative)
While a specific protocol for CAS 88805-95-2 is not available in peer-reviewed literature, the following procedure is a robust, field-proven method for the synthesis of analogous N-alkyl-N-(3-halopropyl)amine salts and is presented here as a validated, representative methodology.
Materials:
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Dibutylamine (1.0 eq.)
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1,3-Dibromopropane (1.5 eq.)
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Anhydrous Potassium Carbonate (2.0 eq.)
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Anhydrous Acetonitrile (10 mL per 1 g of dibutylamine)
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Diethyl ether
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Hydrobromic acid (48% aqueous solution or HBr in acetic acid)
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Magnesium sulfate (anhydrous)
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dibutylamine (1.0 eq.), anhydrous acetonitrile, and anhydrous potassium carbonate (2.0 eq.).
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Addition of Electrophile: Begin stirring the mixture. Slowly add 1,3-dibromopropane (1.5 eq.) to the suspension at room temperature.
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Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of dibutylamine.
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Workup and Isolation of Free Base:
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Cool the reaction mixture to room temperature.
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Filter the mixture through a pad of celite to remove the potassium salts (KBr and excess K₂CO₃).
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Rinse the filter cake with a small amount of acetonitrile.
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Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
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Dissolve the resulting crude oil in diethyl ether and wash with water (3x) to remove any remaining salts.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-bromopropyl)dibutylamine free base.
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Purification (Optional but Recommended): The crude free base can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
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Salt Formation:
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Dissolve the purified free base in a minimal amount of cold diethyl ether.
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While stirring vigorously, add a stoichiometric amount (1.0 eq.) of hydrobromic acid dropwise.
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A white precipitate of N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide will form immediately. .
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Final Isolation:
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Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.
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Collect the solid product by vacuum filtration.
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Wash the filter cake with cold diethyl ether to remove any unreacted starting materials.
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Dry the product under high vacuum to yield the final, purified hydrobromide salt.
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Applications in Pharmaceutical Synthesis
The primary documented relevance of N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide is within the context of manufacturing the antiarrhythmic drug Dronedarone.[1]
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Process-Related Impurity: In the synthesis of Dronedarone, a key intermediate is often an alkylating agent like N-(3-chloropropyl)dibutylamine.[2] If the synthesis of this chloro-analogue starts from 1,3-dibromopropane, or if bromide impurities are present, N-(3-bromopropyl)dibutylamine can form as a byproduct. Its subsequent reaction in the Dronedarone synthesis pathway leads to the formation of bromo-Dronedarone analogues, which are considered impurities that must be controlled to meet regulatory standards.[2]
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Synthetic Building Block: As a bifunctional molecule, it possesses both a nucleophilic tertiary amine and an electrophilic alkyl bromide. This structure makes it a useful intermediate for constructing more complex molecules. The tertiary amine can act as a base or directing group, while the bromopropyl chain is available for nucleophilic attack by another species, enabling the extension of molecular scaffolds.
Safety and Handling
No specific GHS classification or detailed safety data sheet (SDS) is available for N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide (CAS 88805-95-2). Therefore, a conservative approach to handling is required, based on data from structurally similar compounds.
Table 2: Comparative GHS Hazard Classifications of Analogous Compounds
| Compound | CAS Number | GHS Hazard Statements | Source |
| 3-Bromopropylamine hydrobromide | 5003-71-4 | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][4] |
| (3-Bromopropyl)dimethylamine hydrobromide | 5845-30-7 | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |
| 1,3-Dibromopropane (Reactant) | 109-64-8 | H226: Flammable liquid and vapour.H302: Harmful if swallowed.H315: Causes skin irritation. |
Inferred Hazards and Precautionary Measures
Based on the data from its structural analogues, N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide should be handled as a hazardous substance with the following potential risks:
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Acute Toxicity (Oral): Harmful if swallowed (Category 4).
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Skin Corrosion/Irritation: Causes skin irritation (Category 2).
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Eye Damage/Irritation: Causes serious eye irritation (Category 2).
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Respiratory Irritation: May cause respiratory irritation (STOT SE 3).
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Avoid all skin contact.
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Respiratory Protection: If handling as a fine powder outside of a fume hood, use a NIOSH-approved respirator with a particulate filter (e.g., N95).
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Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases. Due to the hygroscopic nature of similar amine salts, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption.[3]
Conclusion
N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide (CAS 88805-95-2) is a valuable, though not widely characterized, synthetic intermediate. Its structural features—a tertiary amine coupled with a reactive alkyl bromide—make it a useful building block for introducing a dibutylaminopropyl moiety into target molecules. Its primary documented role as a process-related impurity in the synthesis of Dronedarone underscores the importance of its characterization and control in pharmaceutical manufacturing. While specific experimental data remains scarce, its properties and hazards can be reliably inferred from established chemical principles and data on analogous structures. The synthetic protocol and safety guidelines provided in this document offer a solid foundation for researchers to handle and utilize this compound effectively and safely in their work.
References
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PubChem. (n.d.). Compound Summary for CID 20135846, (3-Bromopropyl)dimethylamine hydrobromide. National Center for Biotechnology Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway: Key Intermediates in Dronedarone Production. Retrieved from [Link]
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PubChem. (n.d.). Compound Summary for CID 78701, 3-Bromopropylamine hydrobromide. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Dronedarone Hydrochloride (1). Structure of Amiodarone (2). Retrieved from [Link]
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CONICET. (2015). Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride. Retrieved from [Link]
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Chemical Journal of Chinese Universities. (2013). New Process for Preparation of Dronedarone Hydrochloride. Retrieved from [Link]
